molecular formula C11H12ClN3OS B10903257 2-[(2-chlorophenyl)carbonyl]-N-cyclopropylhydrazinecarbothioamide

2-[(2-chlorophenyl)carbonyl]-N-cyclopropylhydrazinecarbothioamide

Cat. No.: B10903257
M. Wt: 269.75 g/mol
InChI Key: YRPRWOZIWFSTMG-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzoyl)-N~1~-cyclopropyl-1-hydrazinecarbothioamide is a complex organic compound that features a chlorobenzoyl group, a cyclopropyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzoyl)-N~1~-cyclopropyl-1-hydrazinecarbothioamide typically involves multiple steps. One common method starts with the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid. This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions . The resulting 2-chlorobenzoyl chloride is then reacted with cyclopropylamine to form the intermediate 2-(2-chlorobenzoyl)-N-cyclopropylamine. Finally, this intermediate is treated with thiosemicarbazide to yield the target compound .

Industrial Production Methods

Industrial production of 2-(2-chlorobenzoyl)-N~1~-cyclopropyl-1-hydrazinecarbothioamide follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzoyl)-N~1~-cyclopropyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorobenzoyl)-N~1~-cyclopropyl-1-hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzoyl)-N~1~-cyclopropyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzoyl chloride
  • 2-Fluorobenzoyl chloride
  • 2-Bromobenzoyl chloride

Uniqueness

2-(2-Chlorobenzoyl)-N~1~-cyclopropyl-1-hydrazinecarbothioamide is unique due to the presence of the cyclopropyl group and the hydrazinecarbothioamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions and applications .

Properties

Molecular Formula

C11H12ClN3OS

Molecular Weight

269.75 g/mol

IUPAC Name

1-[(2-chlorobenzoyl)amino]-3-cyclopropylthiourea

InChI

InChI=1S/C11H12ClN3OS/c12-9-4-2-1-3-8(9)10(16)14-15-11(17)13-7-5-6-7/h1-4,7H,5-6H2,(H,14,16)(H2,13,15,17)

InChI Key

YRPRWOZIWFSTMG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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